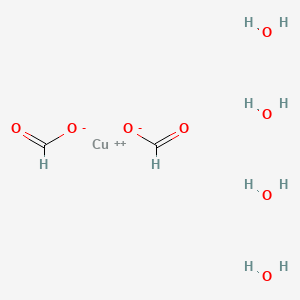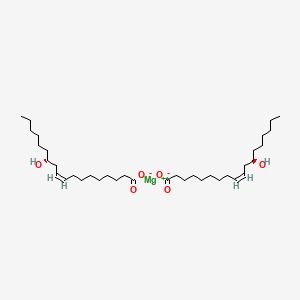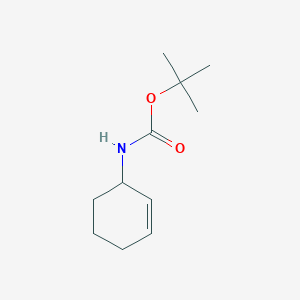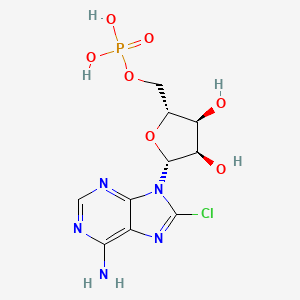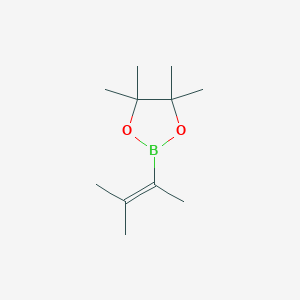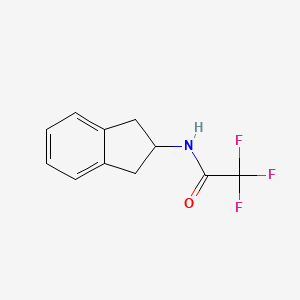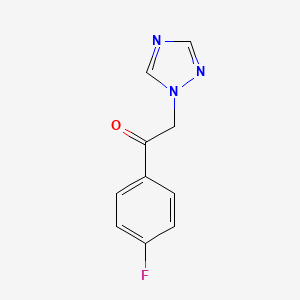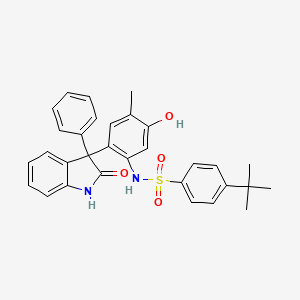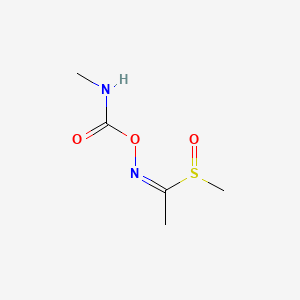
(4-Cloro-3-metoxifenil)metanol
Descripción general
Descripción
“(4-Chloro-3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO2 . It has a molecular weight of 172.61 g/mol . The IUPAC name for this compound is (4-chloro-3-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI string for “(4-Chloro-3-methoxyphenyl)methanol” is InChI=1S/C8H9ClO2/c1-11-8-4-6 (5-10)2-3-7 (8)9/h2-4,10H,5H2,1H3 . The Canonical SMILES string is COC1=C (C=CC (=C1)CO)Cl .
Physical And Chemical Properties Analysis
“(4-Chloro-3-methoxyphenyl)methanol” has a molecular weight of 172.61 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 172.0291072 g/mol . The Topological Polar Surface Area is 29.5 Ų .
Aplicaciones Científicas De Investigación
Agricultura: Manejo de Plagas
(4-Cloro-3-metoxifenil)metanol tiene aplicaciones potenciales en la agricultura, particularmente en el manejo de plagas. La investigación indica que ciertos compuestos se pueden usar para desarrollar películas que absorben ultravioleta que controlan los trips resistentes a los insecticidas . Estas películas, cuando se aplican en invernaderos, pueden reducir significativamente las poblaciones de plagas y aumentar los rendimientos de los cultivos, ofreciendo una alternativa ecológica a los pesticidas químicos.
Farmacéutica: Desarrollo de Medicamentos
En la industria farmacéutica, este compuesto podría utilizarse como intermedio en la síntesis de diversos fármacos. Sus derivados pueden estar involucrados en la creación de moléculas con posibles efectos terapéuticos, como agentes antiinflamatorios o antibióticos .
Ciencia de Materiales: Producción de Nanofibras
Los derivados del compuesto se están explorando por su uso en la producción de nanofibras. Estas nanofibras se pueden incrustar con nanopartículas de plata para crear materiales con propiedades antimicrobianas, que son útiles en la descontaminación del agua y otras aplicaciones que requieren condiciones estériles .
Ciencia Ambiental: Control de la Contaminación
En la ciencia ambiental, this compound podría ser parte de la síntesis de compuestos utilizados en la detección y eliminación de contaminantes. Su papel en el desarrollo de materiales avanzados para la remediación ambiental es objeto de investigación en curso .
Bioquímica: Estudios Enzimáticos
Este compuesto puede servir como sustrato o inhibidor en estudios enzimáticos, ayudando a dilucidar los mecanismos de acción de diversas enzimas. Comprender estos mecanismos puede conducir al desarrollo de nuevos ensayos bioquímicos y herramientas de diagnóstico .
Química Analítica: Cromatografía
En química analítica, this compound podría utilizarse como un estándar o compuesto de referencia en análisis cromatográficos. Sus propiedades bien definidas lo hacen adecuado para calibrar instrumentos y validar métodos analíticos .
Propiedades
IUPAC Name |
(4-chloro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSSNHHXWSELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448001 | |
| Record name | (4-chloro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13726-17-5 | |
| Record name | (4-chloro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)
